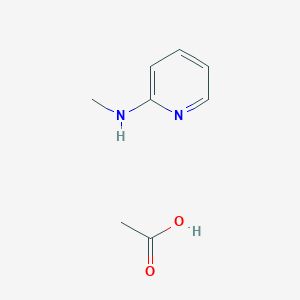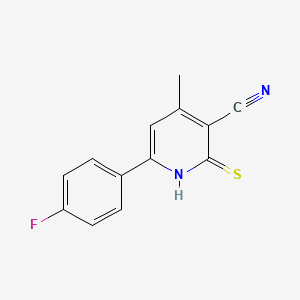
O-Ethyl pyridin-2-ylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl pyridin-2-ylcarbamothioate is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of an ethyl group attached to the oxygen atom and a pyridin-2-yl group attached to the carbamothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl pyridin-2-ylcarbamothioate typically involves the reaction of pyridin-2-yl isothiocyanate with ethanol. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows:
Pyridin-2-yl isothiocyanate+Ethanol→O-Ethyl pyridin-2-ylcarbamothioate
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: O-Ethyl pyridin-2-ylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the pyridin-2-yl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
O-Ethyl pyridin-2-ylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of O-Ethyl pyridin-2-ylcarbamothioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
O-Ethyl pyridin-2-ylcarbamothioate can be compared with other similar compounds, such as:
O-Methyl pyridin-2-ylcarbamothioate: Similar structure but with a methyl group instead of an ethyl group.
O-Propyl pyridin-2-ylcarbamothioate: Similar structure but with a propyl group instead of an ethyl group.
O-Butyl pyridin-2-ylcarbamothioate: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its ethyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Propriétés
Numéro CAS |
129196-40-3 |
|---|---|
Formule moléculaire |
C8H10N2OS |
Poids moléculaire |
182.25 g/mol |
Nom IUPAC |
O-ethyl N-pyridin-2-ylcarbamothioate |
InChI |
InChI=1S/C8H10N2OS/c1-2-11-8(12)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,12) |
Clé InChI |
RBNHOKLZIHLXGS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=S)NC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14279105.png)
![8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B14279106.png)




![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)
